N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a 5-oxopyrrolidine-3-carboxamide backbone substituted with a 2,4-dimethoxyphenyl group at position 1 and a benzimidazol-2-ylidene moiety at the carboxamide nitrogen. This compound’s structure combines two pharmacologically relevant motifs:
- 5-Oxopyrrolidine-3-carboxamide: A scaffold frequently utilized in drug design due to its conformational rigidity and hydrogen-bonding capacity, which enhances target binding .
- Benzimidazol-2-ylidene: A heterocyclic system known for its electron-rich aromaticity and role in metal coordination, often associated with antiviral and antimicrobial activities .
- 2,4-Dimethoxyphenyl group: Electron-donating methoxy substituents may improve metabolic stability and modulate solubility .
Properties
Molecular Formula |
C20H20N4O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O4/c1-27-13-7-8-16(17(10-13)28-2)24-11-12(9-18(24)25)19(26)23-20-21-14-5-3-4-6-15(14)22-20/h3-8,10,12H,9,11H2,1-2H3,(H2,21,22,23,26) |
InChI Key |
YQKHLQPFKAEBOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
Biological Activity
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound that belongs to the class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H22N4O3
- Molecular Weight : 358.41 g/mol
- CAS Number : Not explicitly listed, but related compounds can be referenced for synthesis and characterization.
The presence of the benzimidazole moiety is crucial for its biological activity, owing to its ability to mimic naturally occurring biomolecules.
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzimidazole have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Properties
Research indicates that benzimidazole derivatives possess anticancer activities through several mechanisms, including the inhibition of tubulin polymerization and interference with DNA replication. For example, several studies have reported that modifications at the 1-, 2-, or 5-position of the benzimidazole nucleus enhance cytotoxic effects against different cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of benzimidazole derivatives has also been documented. Compounds exhibiting this activity often target inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or modulation of nuclear factor kappa B (NF-kB) signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key factors affecting its activity include:
- Substituents on the Benzimidazole Ring : Different substituents can enhance or reduce potency against specific targets.
- Alkyl Groups : The introduction of alkyl groups at certain positions may improve lipophilicity and cellular uptake.
A detailed SAR analysis can help optimize the compound's efficacy and selectivity for desired biological targets.
Case Studies
Several studies have evaluated the biological activity of benzimidazole derivatives:
- Antimicrobial Evaluation : A study reported a series of benzimidazole derivatives showing potent antibacterial activity against S. aureus with MIC values as low as 2 μg/ml .
- Anticancer Activity : In vitro studies demonstrated that certain benzimidazole derivatives exhibited significant cytotoxicity against various cancer cell lines, showing promise as potential chemotherapeutic agents .
- Anti-inflammatory Studies : Research highlighted that some derivatives could effectively inhibit inflammation-related pathways in animal models, suggesting therapeutic potential in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 5-oxopyrrolidine-3-carboxamide derivatives, focusing on substituent effects, synthetic yields, and reported activities.
Table 1: Structural and Functional Comparison
*Estimated based on structural analogy.
Key Findings
Substituent Effects on Bioactivity: The 2,4-dimethoxyphenyl group in the target compound may enhance solubility compared to the 2,6-diethylphenyl group in Compound 5 (), which is bulkier and more lipophilic . The benzimidazol-2-ylidene moiety could improve target binding affinity relative to the thiazol-2-yl group in Compound 53 (), as benzimidazoles are known for stronger π-π interactions .
Antibacterial Potential: Compounds with diethylphenyl () or nitrobenzilidene substituents demonstrated antibacterial activity, implying that the target compound’s dimethoxyphenyl group could similarly modulate bacterial membrane permeability .
Enzyme Inhibition :
- Compound 11 () inhibits human neutrophil elastase, suggesting that the 5-oxopyrrolidine scaffold is compatible with enzyme-targeted therapies. The target compound’s benzimidazol-2-ylidene group may offer improved selectivity for viral proteases .
However, the dimethoxy groups may counterbalance this by improving solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
